Norzoanthamine hydrochloride

Übersicht

Beschreibung

Norzoanthamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C29H38ClNO6 and its molecular weight is 532.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Norzoanthamine hydrochloride, a zoanthamine-type alkaloid isolated from the colonial zoanthid Zoanthus sp., primarily targets osteoporosis . It inhibits the production of interleukin-6 (IL-6) , a cytokine that plays a crucial role in inflammation and bone resorption, which is a key process in osteoporosis .

Mode of Action

This compound interacts with its targets by recognizing a peptide chain nonspecifically and stabilizing its secondary structure . It forms a supramolecular association with collagen, which has polyvalent binding sites for norzoanthamine . This interaction is considered to be one of the most significant modes of action for the enhancement of bone formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the formation of a collagen–hydroxyapatite composite , an elemental structure of bone tissue . Norzoanthamine significantly accelerates this process, promoting calcification and the accumulation of hydroxyapatite on collagen fibrils in matrix vesicles .

Result of Action

This compound suppresses the decrease in bone weight and strength in ovariectomized mice, making it a promising candidate for an osteoporotic drug . It also enhances collagen release from an immobilized matrix vesicle model , suggesting a protective effect on skeletal proteins.

Action Environment

This compound is found in high concentrations in the epidermal tissue of Zoanthus sp . . This suggests that the marine environment, where UV radiation can be intense, may influence the action, efficacy, and stability of this compound.

Eigenschaften

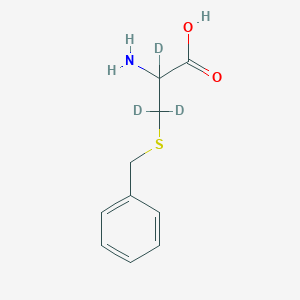

IUPAC Name |

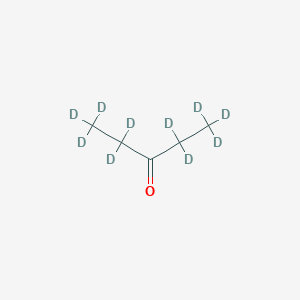

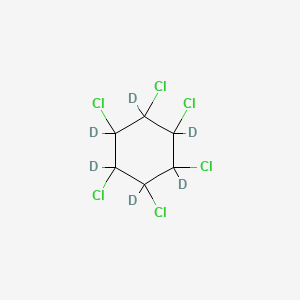

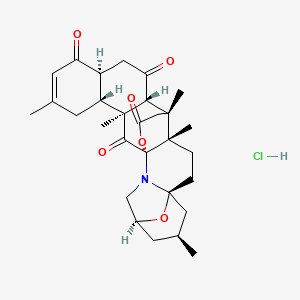

(1S,3S,4R,9S,12R,13R,14S,17S,19S,21S)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-2,8,11,25-tetrone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO6.ClH/c1-15-9-19-18(20(31)10-15)11-21(32)23-25(3)13-22(33)36-29(24(34)27(19,23)5)26(25,4)6-7-28-12-16(2)8-17(35-28)14-30(28)29;/h10,16-19,23H,6-9,11-14H2,1-5H3;1H/t16-,17-,18-,19+,23+,25+,26-,27-,28-,29+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADCOVKDHTZDEW-PSJZTJLHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CN3C(C1)(O2)CCC4(C35C(=O)C6(C7CC(=CC(=O)C7CC(=O)C6C4(CC(=O)O5)C)C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2CN3[C@](C1)(O2)CC[C@@]4([C@]35C(=O)[C@]6([C@@H]7CC(=CC(=O)[C@H]7CC(=O)[C@@H]6[C@]4(CC(=O)O5)C)C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main biological activity of norzoanthamine hydrochloride and what potential therapeutic area does this relate to?

A1: this compound has demonstrated a significant ability to suppress bone loss in ovariectomized mice, a common model for postmenopausal osteoporosis. [, , , , , ] This suggests its potential as a therapeutic agent for osteoporosis treatment.

Q2: What is the proposed mechanism of action for this compound in combating bone loss?

A2: While the exact mechanism is still under investigation, research suggests that this compound might act as both a suppressor of bone resorption and an enhancer of bone formation. [] Further research is needed to fully elucidate the specific pathways involved.

Q3: What is the source of this compound?

A3: this compound is a zoanthamine-type alkaloid isolated from the colonial zoanthid Zoanthus sp. [, , , , , ]

Q4: Has the absolute stereochemistry of norzoanthamine been fully elucidated?

A4: While the relative configuration of norzoanthamine has been determined through X-ray crystallography, its absolute stereochemistry remains to be definitively established. [] Research is ongoing to determine this crucial aspect of its structure.

Q5: Besides its effects on bone, are there any other reported biological activities of norzoanthamine or its derivatives?

A5: Interestingly, a related compound, zoanthenol, derived from this compound, has demonstrated potent anti-platelet activities. [] This highlights the potential for diverse biological activities within this family of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.